L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine
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Overview
Description
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine is a pentapeptide composed of the amino acids isoleucine, alanine, leucine, and valine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reducing disulfide bonds if the peptide contains cysteine residues.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases.
Oxidation: Often carried out using hydrogen peroxide or other oxidizing agents.
Reduction: Commonly achieved using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
The major products of these reactions are the individual amino acids or modified peptides, depending on the specific reaction conditions.
Scientific Research Applications
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.
Biotechnology: Developing peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-alanyl-L-leucyl-L-isoleucyl-L-proline: Another pentapeptide with a different sequence of amino acids.
L-Alanyl-L-valyl-L-leucyl-L-isoleucyl-L-phenylalanine: A pentapeptide with phenylalanine instead of valine.
Uniqueness
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties compared to other peptides.
Properties
CAS No. |
823232-93-5 |
---|---|
Molecular Formula |
C23H43N5O6 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H43N5O6/c1-9-13(6)17(24)22(32)26-14(7)19(29)25-15(8)20(30)27-16(10-11(2)3)21(31)28-18(12(4)5)23(33)34/h11-18H,9-10,24H2,1-8H3,(H,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)/t13-,14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
VWFMHGBRGCGIEU-QQCJEOGWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
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